1-Pyrenebutyryl-coa

Overview

Description

1-Pyrenebutyryl-coenzyme A (1-Pyrenebutyryl-CoA) is a synthetic fluorescent derivative of butyryl-CoA, engineered by conjugating a pyrene moiety to the butyryl group of coenzyme A. This modification imparts unique spectroscopic properties, making it a valuable probe for studying lipid metabolism, membrane dynamics, and enzyme interactions . The pyrene group enables fluorescence-based detection, allowing researchers to monitor spatial distribution, aggregation states (via excimer/monomer fluorescence), and interactions with biological membranes or proteins. This compound has been extensively used to investigate mitochondrial β-oxidation, carnitine shuttle systems, and acyl-CoA transferase kinetics due to its structural similarity to natural acyl-CoA esters .

Preparation Methods

The synthesis of 1-Pyrenebutyryl-coenzyme A involves the reaction of pyrene butyric acid with coenzyme A. The process typically requires the activation of pyrene butyric acid with a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent, such as dichloromethane, under inert conditions to prevent hydrolysis. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-Pyrenebutyryl-coenzyme A undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form pyrene butyric acid derivatives.

Reduction: Reduction reactions can convert it back to its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Fluorescent Probes in Biological Systems

1-Pyrenebutyryl-CoA functions primarily as a fluorescent probe in biological studies. Its unique properties allow it to interact with proteins, lipids, and nucleic acids, making it valuable for studying various biological systems. The compound exhibits concentration-dependent fluorescence when excited by ultraviolet light, facilitating the visualization of cellular components and dynamics.

Key Applications:

- Protein Interaction Studies: this compound is utilized to investigate protein-protein interactions through fluorescence resonance energy transfer (FRET) techniques.

- Biosensors: Modified forms of pyrenebutyric acid, such as those combined with nitrogen-doped carbon nanotubes, have been developed into biosensors for detecting glucose levels in human serum samples .

Cell Membrane Interaction and Protein Delivery

Recent studies have highlighted the role of this compound in enhancing the delivery of proteins into cells. By conjugating with cationic peptides, it improves the interaction between these peptides and cell membranes, facilitating the cytosolic translocation of biomacromolecules.

Mechanism:

- The pyrene moiety enhances membrane interaction by loosening lipid packing within the membrane, which aids in the effective delivery of therapeutic proteins . This property was demonstrated in studies where conjugates of pyrenebutyric acid significantly improved protein delivery efficiency compared to non-conjugated counterparts.

Applications in Environmental Science

This compound has also been studied for its role in the degradation pathways of polycyclic aromatic hydrocarbons (PAHs). Research on bacteria such as Mycobacterium vanbaalenii has shown that these organisms can metabolize pyrene through specific degradation pathways, which are crucial for bioremediation efforts.

Findings:

- The complete metabolic pathway for pyrene degradation was elucidated through genomic and proteomic analyses, identifying key proteins involved in this process. This understanding is essential for developing bioremediation strategies to clean up environments contaminated with PAHs .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-Pyrenebutyryl-coenzyme A involves its interaction with lipid membranes and enzymes involved in fatty acid metabolism. It acts as a noncompetitive inhibitor of mitochondrial phosphorylating systems, mimicking the properties of natural fatty acyl-coenzyme A metabolites . This interaction affects the acyl-CoA/CoA ratio, influencing various metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

1-Pyrenebutyryl-CoA belongs to a class of fluorescently tagged acyl-CoA derivatives. Key analogues include:

- (1-Pyrenebutyryl)carnitine : A carnitine ester counterpart with similar fluorescence properties.

- Palmitoyl-CoA and Octanoyl-CoA: Natural medium- to long-chain acyl-CoA esters involved in mitochondrial β-oxidation.

- Other fluorescent acyl-CoA derivatives (e.g., nitrobenzoxadiazole (NBD)-tagged acyl-CoA).

Physicochemical Properties

| Property | This compound | (1-Pyrenebutyryl)carnitine | Palmitoyl-CoA |

|---|---|---|---|

| Solubility | Low in nonpolar solvents | High in nonpolar solvents | Low in aqueous media |

| Critical Micelle Concentration (CMC) | ~10–20 µM (similar to medium-chain acyl-CoA esters) | ~10–20 µM | ~5–10 µM (long-chain) |

| Fluorescence | Excimer (470 nm) and monomer (376 nm) emission | Similar to this compound | N/A |

Source :

Source :

Membrane Interactions

- Fluorescence reflects surface concentration .

- (1-Pyrenebutyryl)carnitine : Crosses lipid bilayers and becomes trapped in the inner leaflet. Its fluorescence reports transmembrane distribution and binding to albumin .

- Natural Acyl-CoA Esters : Typically remain cytosolic or membrane-bound but require carnitine shuttles for mitochondrial entry.

Key Research Findings

Enzyme Specificity: this compound’s inhibitory effects on carnitine palmitoyl-CoA transferase (KI = 2.1 µM) are 7-fold stronger than on octanoyl-CoA transferase (KI = 15 µM), highlighting chain-length-dependent enzyme affinity .

Membrane Asymmetry : The inability of this compound to cross lipid bilayers contrasts with (1-pyrenebutyryl)carnitine’s transmembrane mobility, reflecting carnitine’s role in acyl-group transport .

Fluorescence as a Quantitative Tool : Excimer fluorescence intensity correlates with localized concentrations of this compound, enabling real-time monitoring of micelle formation or protein binding .

Biological Activity

1-Pyrenebutyryl-CoA is a derivative of pyrene, a polycyclic aromatic hydrocarbon, which has garnered attention in biochemical research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its interactions at the molecular level, its role in cellular processes, and potential applications in therapeutic contexts.

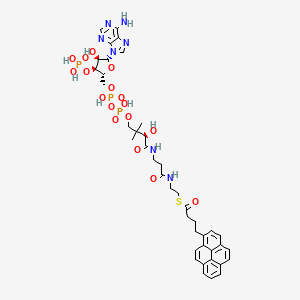

This compound is characterized by the presence of a pyrene moiety linked to a butyric acid unit through a coenzyme A (CoA) structure. The chemical structure can be represented as follows:

This compound is notable for its hydrophobic nature, which influences its interaction with biological membranes and proteins.

Protein Interactions

This compound serves as a fluorescent probe for studying protein conformations and interactions. The pyrene group exhibits unique spectral properties that allow researchers to monitor changes in protein environments. For instance, studies have shown that this compound can be utilized to investigate the conformational changes in proteins such as α-synuclein, which is implicated in neurodegenerative diseases like Parkinson's disease.

The fluorescence intensity changes observed when α-synuclein interacts with lipid membranes indicate that this compound can effectively report on protein-membrane interactions, providing insights into the structural dynamics of membrane-associated proteins .

Cellular Processes

This compound has been linked to several cellular processes, including:

- Apoptosis : It has been shown to influence apoptotic pathways, potentially serving as a marker for programmed cell death.

- Autophagy : The compound may play a role in autophagic processes, contributing to cellular homeostasis and response to stress.

- Cell Cycle Regulation : Research indicates that this compound can affect cell cycle progression, particularly in cancer cells, suggesting a potential application in cancer therapy .

Toxicological Implications

The compound's relationship with toxicological studies is also noteworthy. As a derivative of pyrene, it shares some of the toxicological properties associated with polycyclic aromatic hydrocarbons (PAHs). Case studies on related compounds have highlighted the importance of understanding the mechanisms through which these substances exert their effects on human health . The insights gained from such studies may inform risk assessments and therapeutic strategies involving this compound.

Research Findings and Case Studies

Several studies have documented the effects of this compound on various biological systems:

- Fluorescence Spectroscopy : Experiments utilizing fluorescence spectroscopy have demonstrated that this compound can serve as an effective probe for monitoring lipid bilayer interactions and protein conformational changes under different ionic conditions.

- Cell Line Studies : In vitro studies using human cancer cell lines have shown that treatment with this compound can induce apoptosis and alter cell cycle dynamics, suggesting its potential as an anticancer agent.

Comparative Data Table

Q & A

Basic Question: What are the standard methods for synthesizing 1-Pyrenebutyryl-CoA, and how can its purity be confirmed experimentally?

Methodological Answer:

this compound is typically synthesized via conjugation of 1-pyrenebutyric acid with coenzyme A (CoA) using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous conditions. Critical steps include:

- Activation of the carboxylic acid group : Use NMR (e.g., ¹H NMR) to monitor the formation of the active ester intermediate .

- Purification : Employ reverse-phase HPLC with a C18 column, using a gradient of acetonitrile/water with 0.1% trifluoroacetic acid. Purity is confirmed by >95% peak area integration in chromatograms .

- Characterization : Validate the final product using high-resolution mass spectrometry (HRMS) and UV-Vis spectroscopy (λmax ~ 344 nm for pyrene fluorescence) .

Properties

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-pyren-1-ylbutanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50N7O17P3S/c1-41(2,20-62-68(59,60)65-67(57,58)61-19-28-35(64-66(54,55)56)34(51)40(63-28)48-22-47-33-37(42)45-21-46-38(33)48)36(52)39(53)44-16-15-29(49)43-17-18-69-30(50)8-4-5-23-9-10-26-12-11-24-6-3-7-25-13-14-27(23)32(26)31(24)25/h3,6-7,9-14,21-22,28,34-36,40,51-52H,4-5,8,15-20H2,1-2H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t28-,34-,35-,36+,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJCVEBQTCSQNB-IJWBJXIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346231 | |

| Record name | 1-Pyrenebutyryl-coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1037.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81923-89-9 | |

| Record name | 1-Pyrenebutyryl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081923899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrenebutyryl-coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.